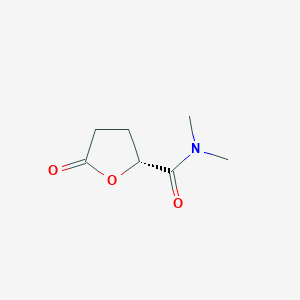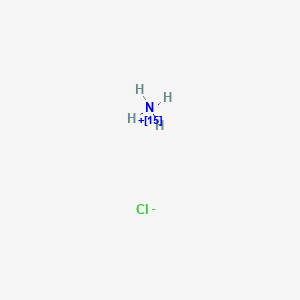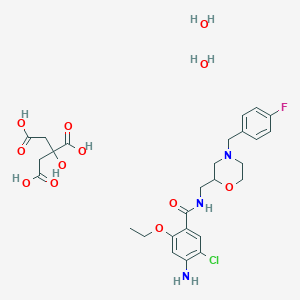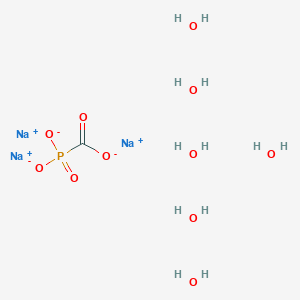
4-巯基吡啶
描述
4-Mercaptopyridine (4-MPy) is a compound that forms self-assembled monolayers (SAMs) on gold surfaces, such as Au(111). It is characterized by a sulfur atom (thiol group) that can bind to gold, and a pyridine ring that can participate in various interactions, including hydrogen bonding and π-π stacking .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 4-Mercaptopyridine, they do mention related compounds and their synthesis. For example, the synthesis of 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, is achieved through a high-yielding process from readily available precursors, which could be analogous to the synthesis of 4-MPy .
Molecular Structure Analysis
The molecular structure of 4-MPy adsorbed on Au(111) has been extensively studied using in situ scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations. These studies reveal that 4-MPy can form various ordered structures on the gold surface, including a (5 x √3) superstructure and a denser phase with a (10 x √3) lattice configuration . The adsorption geometry of 4-MPy is influenced by the presence of water and ions, which can lead to substantial structural changes .
Chemical Reactions Analysis
The adsorption of 4-MPy on Au(111) involves complex surface chemistry. In aqueous solutions, the SAMs can degrade over time, leading to the formation of adsorbed sulfur and a pitted gold surface. This degradation is attributed to surface reactions such as disulfide formation, which is driven by the stability of the sulfur-gold system . The pH of the solution also affects the structure of the monolayer, with acidic conditions favoring the formation of disulfide-like species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-MPy SAMs are influenced by their interaction with the gold surface and the surrounding environment. The potential-induced phase transition observed in sulfuric acid solutions indicates that the local coverage and packing density of 4-MPy molecules can be modulated by the applied potential . The adsorption time and potential also play a role in determining the stability and structure of the SAMs . Additionally, the pH of the solution can lead to structural changes in the monolayer, as the acid-base equilibrium of the pyridine tailgroup shifts .
科研应用
表面增强拉曼光谱(SERS)
4-巯基吡啶被广泛用作SERS研究中的探针分子。它能够吸附在金属表面,如氧化铜和银上,增强拉曼散射,为研究表面现象和分子相互作用提供了强大的工具。4-巯基吡啶吸附在CuO纳米晶上的增强拉曼散射显示出与溶液中的4-巯基吡啶相比显著增强,展示了其在分析半导体衬底中的实用性(Wang et al., 2007)。
纳米探针功能化用于pH值测量
4-巯基吡啶已被用于功能化金纳米颗粒(AuNPs)进行SERS pH值测量。这种方法增强了在复杂环境中(如癌细胞内部)的pH值传感的灵敏度和可靠性。4-巯基吡啶和溴离子在AuNPs上的组合展示了在pH值传感中的改进性能,突显了该分子在开发敏感分析工具中的作用(Guo et al., 2019)。
插层研究
已经探索了4-巯基吡啶插入Na+−蒙脱石中,以创建具有来源于巯基的性质的功能材料。这些研究提供了关于插层化合物内分子排列的见解,有助于开发具有潜在应用于传感器和其他技术的新材料(Colilla et al., 2005)。
分子结构研究
拉曼散射和SERS已被用于研究4-巯基吡啶在水溶液中和吸附在银表面上的情况。这些研究得到了理论计算的支持,有助于理解4-巯基吡啶的分子结构和行为,为其在分子电子学和表面化学中的应用奠定了基础(Zhang et al., 2007)。
氢键研究
4-巯基吡啶已被用于通过红外光谱研究晶体结构中的氢键。这些研究为开链氢键系统中的“自组织”效应提供了宝贵信息,有助于理解固态中分子相互作用(Flakus et al., 2002)。
Safety And Hazards
未来方向
性质
IUPAC Name |
1H-pyridine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDDANQIMVWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878773 | |
| Record name | 4(1H)-PYRIDINETHIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Mercaptopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Mercaptopyridine | |
CAS RN |
19829-29-9, 4556-23-4 | |
| Record name | 4(1H)-Pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mercaptopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004556234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Mercaptopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-PYRIDINETHIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)











